![molecular formula C18H17ClN6O B3013626 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1797581-19-1](/img/structure/B3013626.png)

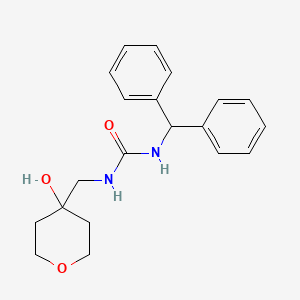

7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

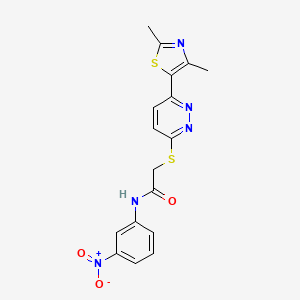

The compound “7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been found to have various biological activities, including antimicrobial properties . They are known to be more potent when they are unsubstituted .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivative with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . This reaction leads to the creation of a series of novel pyrazolo[1,5-a]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is confirmed by spectroscopic data . The structure includes a pyrazole ring and a pyrimidine ring, which are two types of important units with various biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include condensation, cyclization, and elimination . The reaction is clean with excellent yields and reduces the use of solvents .Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of tetrazolopyrimidine, including compounds closely related to 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide, have been synthesized and characterized for their antimicrobial activity. For instance, a study by Gein et al. (2010) focused on the synthesis of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides through a three-component reaction, revealing significant antimicrobial properties (Gein, V. L., Zamaraeva, T. M., Kurbatova, A., Voronina, É., & Vakhrin, M. I., 2010).

Synthesis and Chemical Properties

The compound's synthesis involves regioselective methods, as detailed in research on related pyrazolopyrimidine derivatives. Drev et al. (2014) explored the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting methodologies that could be relevant for synthesizing variants of 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide (Drev, M., Grošelj, U., Mevec, Š., Pušavec, E., Štrekelj, J., Golobič, A., Dahmann, G., Stanovnik, B., & Svete, J., 2014).

Biological Evaluation for Anticancer Properties

Another facet of scientific research on tetrazolopyrimidine derivatives includes evaluating their potential as anticancer agents. A study by Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidine derivatives and assessed their anticancer and anti-5-lipoxygenase activities, suggesting the utility of these compounds in cancer research and treatment (Rahmouni, A., Souiei, S., Belkacem, M., Romdhane, A., Bouajila, J., & Ben Jannet, H., 2016).

Antioxidant Activity

The compound's potential for antioxidant activity has been explored, with Gilava et al. (2020) conducting research on triazolopyrimidine derivatives, including synthesis and evaluation for antimicrobial and antioxidant activities. This research suggests that derivatives of 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide could offer beneficial antioxidant properties (Gilava, V. P., Patel, P., Ram, H., & Chauhan, J. H., 2020).

Future Directions

Pyrimidine derivatives have shown promising anticancer activity, and there is ongoing research to develop more potent and efficacious anticancer drugs with pyrimidine scaffold . The future of pyrazolo[1,5-a]pyrimidines lies in the design and synthesis of novel derivatives, exploring their biological activities, and understanding their structure-activity relationships .

properties

IUPAC Name |

7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN6O/c1-11-15(17(26)21-14-5-3-2-4-6-14)16(12-7-9-13(19)10-8-12)25-18(20-11)22-23-24-25/h2-11,15-16H,1H3,(H,21,26)(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQUMYSCMRDTFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)

![N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3013555.png)

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B3013556.png)

![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B3013565.png)